molecular formula C10H11N3O2 B13678328 5-Methoxyindole-3-carbohydrazide

5-Methoxyindole-3-carbohydrazide

Cat. No.: B13678328
M. Wt: 205.21 g/mol
InChI Key: CLNICVVFYRYEOZ-UHFFFAOYSA-N
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Description

5-Methoxyindole-3-carbohydrazide is a derivative of indole, a heterocyclic compound that is widely present in many important alkaloids, tryptophan, and auxins. Indole derivatives are known for their remarkable biological activities, including enzyme inhibition, receptor antagonism, anti-inflammatory, and anti-tumor properties

Preparation Methods

The synthesis of 5-Methoxyindole-3-carbohydrazide typically involves the condensation reaction between 5-methoxyindole-3-carboxaldehyde and hydrazine hydrate or isobutyric acid hydrazide. The reaction is carried out in a methanol solution at 60°C for 12 hours. After filtration and recrystallization from acetone, the product is obtained as a white solid with a yield of approximately 63.81% and a melting point of 225-227°C .

Chemical Reactions Analysis

5-Methoxyindole-3-carbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, hydrazine hydrate, and isobutyric acid hydrazide. Major products formed from these reactions include indole-hydrazone analogues and other substituted indole derivatives .

Scientific Research Applications

5-Methoxyindole-3-carbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxyindole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes and act as a receptor antagonist. In cancer cells, it causes a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle, leading to decreased cell proliferation . Additionally, it can decrease the amount of phosphorylated Rb protein, which is crucial for cell cycle regulation .

Comparison with Similar Compounds

5-Methoxyindole-3-carbohydrazide can be compared with other indole derivatives such as:

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5-methoxy-1H-indole-3-carbohydrazide

InChI

InChI=1S/C10H11N3O2/c1-15-6-2-3-9-7(4-6)8(5-12-9)10(14)13-11/h2-5,12H,11H2,1H3,(H,13,14)

InChI Key

CLNICVVFYRYEOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)NN

Origin of Product

United States

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